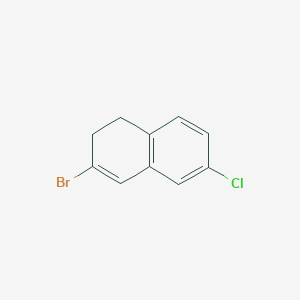
3-Bromo-6-chloro-1,2-dihydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-chloro-1,2-dihydronaphthalene is an organic compound with the molecular formula C10H8BrCl It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and chlorine substituents on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-1,2-dihydronaphthalene typically involves the bromination and chlorination of naphthalene derivatives. One common method is the bromination of 6-chloro-1,2-dihydronaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
3-Bromo-6-chloro-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while oxidation with potassium permanganate can produce carboxylated products.
科学的研究の応用
3-Bromo-6-chloro-1,2-dihydronaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-Bromo-6-chloro-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes.
類似化合物との比較
Similar Compounds
- 3-Bromo-1,2-dihydronaphthalene
- 6-Chloro-1,2-dihydronaphthalene
- 1,2-Dihydronaphthalene
Uniqueness
3-Bromo-6-chloro-1,2-dihydronaphthalene is unique due to the presence of both bromine and chlorine substituents on the naphthalene ring This dual substitution pattern imparts distinct chemical properties and reactivity compared to other similar compounds
特性
分子式 |
C10H8BrCl |
|---|---|
分子量 |
243.53 g/mol |
IUPAC名 |
3-bromo-6-chloro-1,2-dihydronaphthalene |
InChI |
InChI=1S/C10H8BrCl/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4-6H,1,3H2 |
InChIキー |
RCJVLYIMTGSSSH-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CC2=C1C=CC(=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



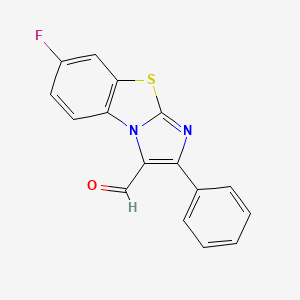

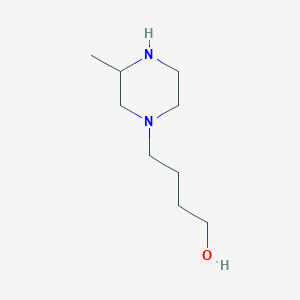
![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)

![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
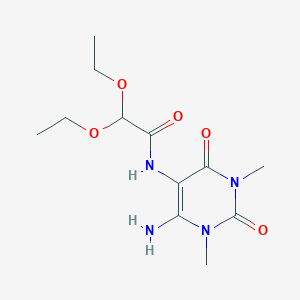
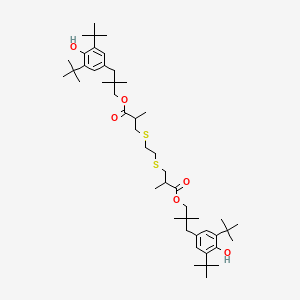
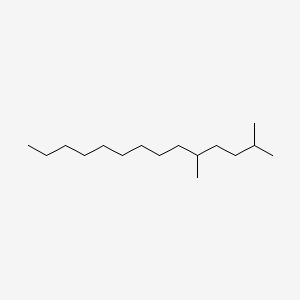
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
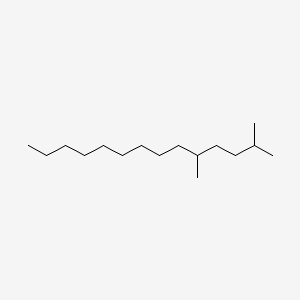
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806337.png)
